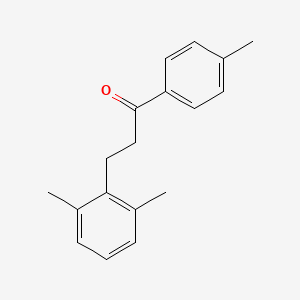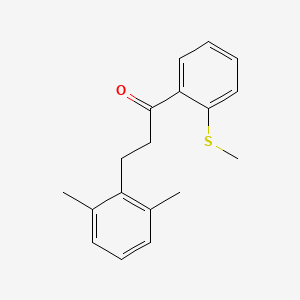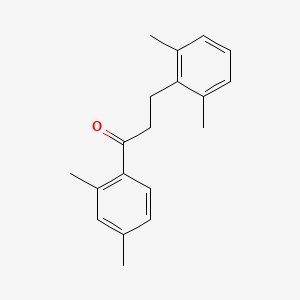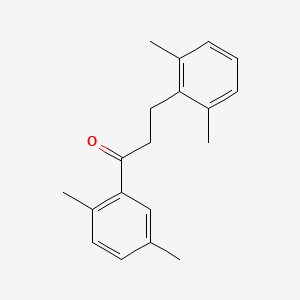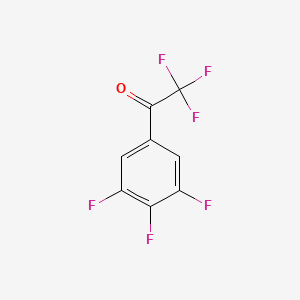
2,2,2,3',4',5'-Hexafluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2,3’,4’,5’-Hexafluoroacetophenone, also known as 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanone, is a chemical compound that belongs to the class of fluorinated ketones . It has a molecular formula of C8H2F6O and a molecular weight of 228.09 g/mol .
Molecular Structure Analysis
The molecular structure of 2,2,2,3’,4’,5’-Hexafluoroacetophenone consists of a benzene ring with three fluorine atoms attached at the 3rd, 4th, and 5th carbon atoms. Additionally, there is a trifluoroacetone group attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,2,3’,4’,5’-Hexafluoroacetophenone include a molecular weight of 228.09 g/mol, a complexity of 238, and a topological polar surface area of 17.1 Ų . It has no hydrogen bond donors, seven hydrogen bond acceptors, and one rotatable bond .Aplicaciones Científicas De Investigación
Enantioselective Reactions
The compound has been studied in the context of enantioselective reactions, particularly in asymmetric hydrogenation. For instance, its modified versions were used in enantioselective hydrogenation on Pt–alumina catalysts, showing significant effects on reaction rate and selectivity (Varga, Felfoeldi, Forgó, & Bartók, 2004).
Coordination Chemistry
In coordination chemistry, derivatives of this compound have been used to synthesize tetradentate Schiff base ligands and their nickel(II) complexes, which were characterized through various techniques, including electrochemical studies (Ourari, Ouennoughi, Aggoun, Mubarak, Pasciak, & Peters, 2014).
Crystal Structure Analysis
Derivatives of the compound have been synthesized and their crystal structures analyzed using X-ray powder diffraction, providing insights into the intermolecular interactions within these compounds (Chattopadhyay, Ghosh, Mondal, Mukherjee, & Mukherjee, 2012).
Synthetic Chemistry
In synthetic chemistry, it has been utilized in the synthesis of chromones and furanones via Claisen condensation, demonstrating its versatility as a synthetic intermediate (Irgashev, Sosnovskikh, Kalinovich, Kazakova, & Röschenthaler, 2009).
Polymer Science
The compound has also been employed in polymer science. A study details the synthesis of a novel fluorinated monomer based on trifluoroacetophenone for creating fluorine-containing polyimides, highlighting its role in advanced materials development (Brink, Brandom, Wilkes, & Mcgrath, 1994).
Photophysical Studies
Research has been conducted on derivatives of this compound in photophysical studies, such as exploring the fluorescence properties of certain dyes derived from it, showcasing its potential application in various fields (Hagimori, Mizuyama, Yokota, Nishimura, Suzuta, Tai, Wang, Shih, Wu, Huang, Tseng, Chen, Lu, Wei, & Kawashima, 2012).
Green Chemistry
The compound and its derivatives have been implicated in green chemistry initiatives, like using eco-friendly catalysts for the acylation of resorcinol, thus aligning with sustainable practices (Yadav & Joshi, 2002).
Materials Science
In materials science, it has been utilized in the formation of unique nano-caged frameworks with potential for CO2 fixation and iodine capture, highlighting its application in environmental remediation and nuclear industry (Chen, Fan, Zhang, & Ma, 2020).
Ground and Excited State Chemistry
Studies on its derivatives also include examining hydrogen bonding in ground and excited states, providing valuable insights into photochemical properties (Filarowski, Kochel, Hansen, Urbanowicz, & Szymborska, 2007).
Drug Development
Although excluded from this summary, it's worth noting that derivatives of this compound have applications in drug development and pharmacology, as evidenced by studies focusing on chromone derivatives with antitumor activity (Mary, Mary, Resmi, & Rad, 2021).
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCOIMRDYLXIPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645220 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2,3',4',5'-Hexafluoroacetophenone | |
CAS RN |
886369-68-2 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

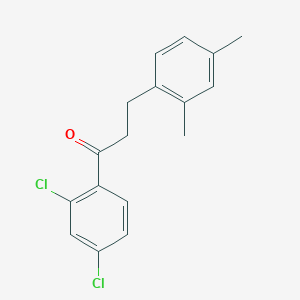
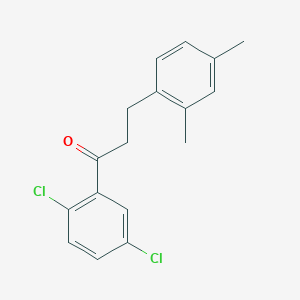
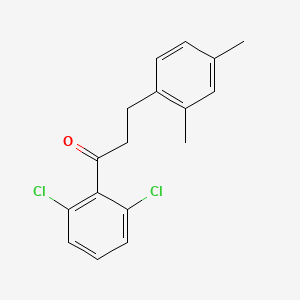
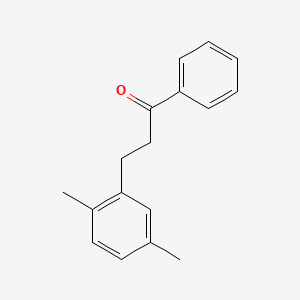
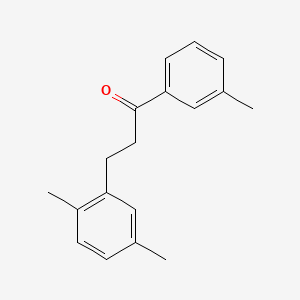
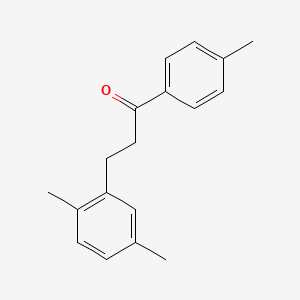
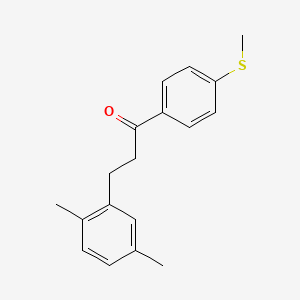
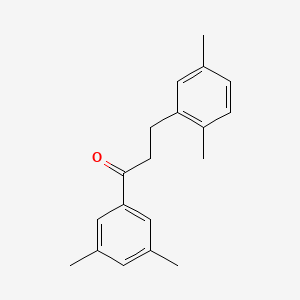
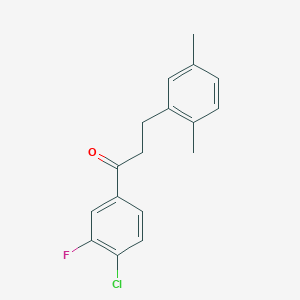
![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)
